[4-oxo-3-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-3,4-dihydro-2H-chromen-3-yl]methyl 3-(trifluoromethyl)benzenecarboxylate
Description
This compound is a chromene derivative featuring a 3,4-dihydro-2H-chromen-4-one core substituted with two ester-linked 3-(trifluoromethyl)benzoyl groups. The trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability, while the chromene scaffold contributes to π-π stacking interactions, common in bioactive molecules.
Properties
IUPAC Name |
[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-chromen-3-yl]methyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F6O6/c28-26(29,30)18-7-3-5-16(11-18)23(35)38-14-25(13-37-21-10-2-1-9-20(21)22(25)34)15-39-24(36)17-6-4-8-19(12-17)27(31,32)33/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKAACLIWDNYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)(COC(=O)C3=CC(=CC=C3)C(F)(F)F)COC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate ()
- Core Structure : Both compounds share a chromene backbone but differ in substitution patterns. The analog in has a heptyloxy-benzoyloxy group instead of the trifluoromethylbenzoyloxy substituents.
- Functional Groups :
- Target Compound : Two CF₃ groups (electron-withdrawing) enhance electrophilicity and may reduce solubility in polar solvents.
- Analog : A heptyloxy chain (electron-donating) increases hydrophobicity but may improve membrane permeability compared to CF₃ groups.
Table 1: Structural and Electronic Comparison
Functional Analog: Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate ()
- Core Structure : While lacking a chromene ring, this compound shares the trifluoromethylbenzoyl ester motif.
- Reactivity: The β-keto ester group in is prone to keto-enol tautomerism, a feature absent in the target compound’s chromene core. This difference impacts stability under acidic/basic conditions .
Chromene Derivatives with Heteroatoms ()
The compound in -(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione, replaces ester groups with a benzothiadiazine ring.
- In contrast, the target compound’s ester groups may favor hydrolysis-dependent activity .
- Electron Effects: Fluorine at the 6-position () offers moderate electron-withdrawing effects, less pronounced than CF₃ in the target compound.
Key Research Findings and Trends
- Trifluoromethyl Impact : CF₃ groups consistently improve metabolic stability and lipophilicity across analogs but reduce aqueous solubility .
- Chromene Core Utility : Chromene derivatives exhibit diverse bioactivities, with substitution patterns dictating target specificity. For example, electron-withdrawing groups (CF₃) enhance reactivity in electrophilic aromatic substitution, while alkyl chains (heptyloxy) improve bioavailability .
- Synthetic Challenges : Introducing multiple CF₃ groups (as in the target compound) requires precise control to avoid side reactions, unlike single-substitution analogs .
Table 2: Comparative Properties of Chromene Derivatives
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including esterification and protection/deprotection strategies. A common approach is the reaction of hydroxyl-containing intermediates with 3-(trifluoromethyl)benzoyl chloride derivatives in the presence of a base (e.g., potassium carbonate) to form ester linkages. For example, and highlight the use of O-benzyl hydroxylamine hydrochloride and pivaloyl chloride in analogous syntheses, emphasizing the importance of controlled stoichiometry and anhydrous conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure, particularly to verify the positions of trifluoromethyl groups and ester linkages. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). and provide examples of molecular formula validation and structural elucidation using these techniques .
Q. What safety precautions are required during handling?
Key precautions include:
- Use of personal protective equipment (PPE): Lab coat, nitrile gloves, and chemical goggles ().
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors ().
- Storage: Keep containers tightly sealed in a dry, cool environment to prevent hydrolysis ().
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Systematic optimization involves:
- Catalyst screening : Evaluate bases like NaH or K₂CO₃ for esterification efficiency ().
- Temperature control : Maintain low temperatures (0–5°C) during sensitive steps (e.g., acylation) to minimize side reactions ().
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product ( ).
Q. How can contradictory biological activity data across studies be resolved?
- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., replacing trifluoromethyl with chloro or methoxy groups) to isolate structural determinants of activity ().
- Standardized assays : Replicate experiments under identical conditions (e.g., cell lines, concentrations) to control for variability ( ).
- Computational modeling : Use docking studies to predict binding affinities to target proteins (e.g., enzymes or receptors) ().
Q. What strategies enable regioselective functionalization of the chromen ring?
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) using benzyl or pivaloyl groups during synthesis ( ).
- Sigmatropic rearrangements : Leverage [3,3]-sigmatropic shifts to direct substitutions to specific positions ().
- Electrophilic aromatic substitution : Use directing groups (e.g., ester or ether moieties) to control reaction sites ( ).
Methodological Notes
- Synthetic reproducibility : Always validate reaction conditions (e.g., solvent purity, inert atmosphere) using small-scale trials before scaling up ().
- Data validation : Cross-reference NMR chemical shifts with published databases (e.g., PubChem) to confirm structural assignments ().
- Hazard mitigation : Conduct a thorough risk assessment for exothermic reactions or hazardous byproducts (e.g., HCl gas during acylations) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
